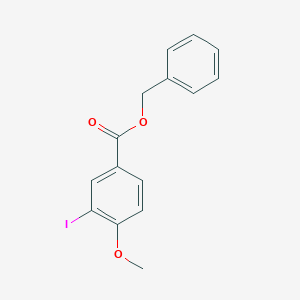![molecular formula C23H23NO2 B250185 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide](/img/structure/B250185.png)
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, materials science, and catalysis. BISA is a white crystalline powder that is soluble in organic solvents and has a melting point of 144-146°C.
Wirkmechanismus
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In fluorescent probe studies, this compound has been shown to bind to amyloid fibrils and form a complex that emits fluorescence. In catalysis studies, this compound has been shown to act as a chiral ligand and form a complex with a metal ion, which can then catalyze a specific organic reaction.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well tolerated in animal studies. In anticancer studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In fluorescent probe studies, this compound has been shown to selectively bind to amyloid fibrils and emit fluorescence. In catalysis studies, this compound has been shown to enhance the selectivity and efficiency of organic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide is its versatility in various fields of research. This compound can be used as a ligand in the synthesis of MOFs, a fluorescent probe for detecting amyloid fibrils, and a chiral ligand for catalyzing organic reactions. Another advantage of this compound is its low toxicity and high stability. However, one limitation of this compound is its relatively low yield in synthesis, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide. In the field of medicine, further studies are needed to explore the anticancer potential of this compound and its mechanism of action. In materials science, further studies are needed to optimize the synthesis of this compound-based MOFs for gas storage and separation. In catalysis studies, further studies are needed to explore the potential of this compound as a chiral ligand for catalyzing a wider range of organic reactions. Additionally, further studies are needed to explore the potential of this compound for other applications, such as sensing and imaging.
Synthesemethoden
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide involves the reaction of 4-bromophenyl 2-mesitylacetyl chloride with 4-hydroxybiphenyl in the presence of triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield this compound. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. This compound has also been studied for its potential use as a catalyst in organic reactions.
Eigenschaften
Molekularformel |
C23H23NO2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-(4-phenylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23NO2/c1-16-13-17(2)23(18(3)14-16)24-22(25)15-26-21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
BHBTZEXRUJPNAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
